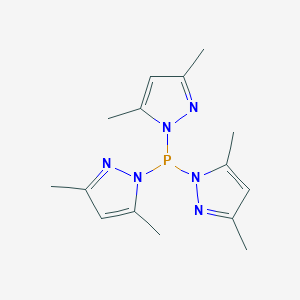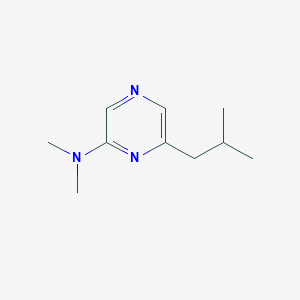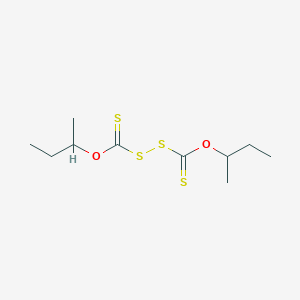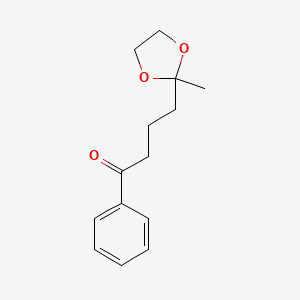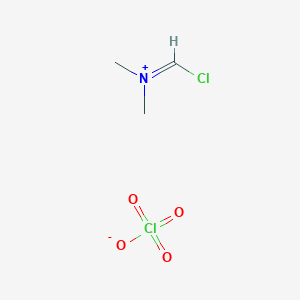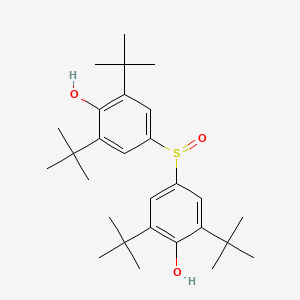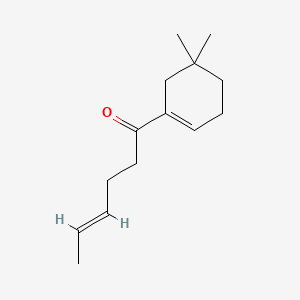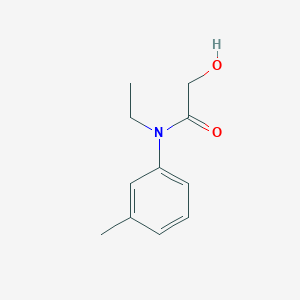
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, featuring an ethyl group, a hydroxy group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(3-methylphenylamino)acetate. This intermediate is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide functionality play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(3-methylphenyl)acetamide: Lacks the ethyl and hydroxy groups present in N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide.
N-(4-methylphenyl)acetamide: Another positional isomer with different chemical properties.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxy group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
54041-14-4 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-ethyl-2-hydroxy-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12(11(14)8-13)10-6-4-5-9(2)7-10/h4-7,13H,3,8H2,1-2H3 |
Clave InChI |
VQCLJQAFSBROKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC(=C1)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


